molecular formula C16H10ClN3OS2 B2465890 5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1115873-56-7

5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No. B2465890
CAS RN: 1115873-56-7
M. Wt: 359.85
InChI Key: AZAITGDCSPYCLX-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

Nematocidal Activity

1,2,4-Oxadiazole derivatives, including those similar to the specified compound, have shown promising nematocidal activities. For example, certain oxadiazole derivatives demonstrated significant nematocidal activity against Bursaphelenchus xylophilus, outperforming commercial nematicides like Tioxazafen. These compounds also affected the nematode's movement and respiration, indicating their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Potential

Several studies have explored the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, certain derivatives showed good activity against various human cancer cell lines, including breast, lung, prostate, and colon cancer cells. These findings indicate the potential of 1,2,4-oxadiazole derivatives, including the specified compound, in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019); (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activities

Compounds with a 1,2,4-oxadiazole structure have been investigated for their antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole demonstrated antimicrobial activity against bacteria, mold, and yeast, suggesting their potential use in combating various microbial infections (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Enzyme Inhibition

1,2,4-Oxadiazole derivatives have been studied for their potential as enzyme inhibitors. Compounds derived from this structure showed significant lipase and α-glucosidase inhibition, which can be relevant in the development of treatments for conditions such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

properties

IUPAC Name

5-[[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS2/c17-11-4-1-3-10(7-11)12-9-23-15(18-12)8-14-19-16(20-21-14)13-5-2-6-22-13/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAITGDCSPYCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

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